molecular formula C20H20ClF3N4O2 B2486305 1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione CAS No. 2034264-65-6

1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione

Cat. No.: B2486305
CAS No.: 2034264-65-6
M. Wt: 440.85
InChI Key: ZXDLMUQQWKSAHA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione is a synthetic chemical probe of interest in medicinal chemistry and pharmacological research. This compound features a piperazine core linked to a chlorophenyl group and a trifluoromethyl-substituted pyrimidine ring, a structural motif common in molecules that interact with the central nervous system (CNS). Piperazine derivatives are extensively investigated for their affinity for various neuroreceptors, including serotonin (5-HT) and dopamine receptors, making them valuable tools for studying neurological pathways and psychiatric conditions . Furthermore, the distinct pyrimidine scaffold suggests potential for targeting enzymatic processes, positioning this compound as a candidate for exploratory research in areas such as oncology and inflammatory diseases . Researchers can utilize this high-purity compound for in vitro binding assays, mechanism-of-action studies, and as a precursor in structure-activity relationship (SAR) campaigns to develop novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N4O2/c1-13-25-17(20(22,23)24)12-18(26-13)27-8-10-28(11-9-27)19(30)7-6-16(29)14-2-4-15(21)5-3-14/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDLMUQQWKSAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20ClF3N3O2\text{C}_{18}\text{H}_{20}\text{ClF}_3\text{N}_3\text{O}_2

This structure includes a chlorophenyl group, a piperazine moiety, and a pyrimidine derivative, which are known to contribute to various biological activities.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that such compounds can inhibit the proliferation of cancer cells through various mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in tumor cells, which is critical for cancer therapy.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, preventing cancer cell division.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies involving derivatives of this compound have shown:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest potential applications in treating bacterial infections.

3. Neuropharmacological Effects

The piperazine component of the compound is known for its neuropharmacological effects. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, which could provide therapeutic benefits in conditions such as anxiety and depression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : It interacts with various receptors in the body, influencing pathways related to cell growth and apoptosis.

Case Study 1: Anticancer Evaluation

In a study published in Cancer Research, a derivative of this compound was evaluated for its efficacy against human breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 15 µM, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Screening

A recent publication highlighted the antimicrobial effectiveness of this compound against resistant strains of Staphylococcus aureus. The study demonstrated that the compound could serve as a lead structure for developing new antibiotics .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Substituents Key Functional Groups Spectral Features Synthesis Notes
Target Compound Butane-1,4-dione 4-Chlorophenyl, 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl Trifluoromethyl, chlorophenyl Not reported Likely derived from arylpiperazine-diketone condensation
MK88 (1-(thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione) Butane-1,4-dione Thiophen-2-yl, 4-(trifluoromethyl)phenyl Thiophene, trifluoromethyl NMR data not shown Synthesized via multi-step condensation
Compound 4 (1-(4-cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Butan-1-one Cyclohexyl, thiophen-2-yl Cyclohexyl, ketone Aliphatic NMR signals due to cyclohexyl substitution Aromatic-to-cyclohexyl substitution alters electronic environment
m6 (1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one) Ethan-1-one Triazolylphenyl, chloro Triazole, chloro Not reported Synthesized via nBuOH/HCl-mediated coupling

Key Findings:

Substituent Impact on Physicochemical Properties: The trifluoromethyl group in the target compound and MK88 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . Cyclohexyl substitution in compound 4 reduces aromaticity, leading to distinct NMR profiles dominated by aliphatic proton signals .

Synthetic Flexibility :

  • Piperazine-linked compounds are synthesized via modular approaches, allowing substituent variations (e.g., thiophene, triazole, cyclohexyl) to tailor electronic and steric properties .

Functional Group Diversity :

  • The triazole group in m6 may act as a bioisostere for carboxylic acids or amides, improving solubility or target engagement .
  • Butane-1,4-dione backbones (target compound, MK88) offer rigidity compared to butan-1-one (compound 4) or ethan-1-one (m6), influencing conformational flexibility .

Spectral and Electronic Comparisons

  • NMR Spectroscopy : Compound 4 exhibits five aliphatic multiplet signals in its ¹H NMR spectrum, contrasting with aromatic analogs like MK88 or the target compound, which would display aromatic proton resonances .

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